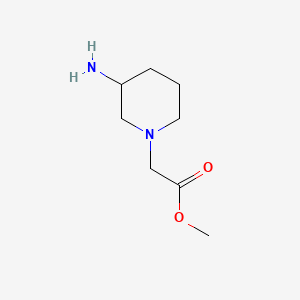

(3-Amino-piperidin-1-yl)-acetic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-(3-aminopiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-8(11)6-10-4-2-3-7(9)5-10/h7H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVQPFMVKPOOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-piperidin-1-yl)-acetic acid methyl ester typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperidine derivatives . The reaction conditions often require the use of catalysts such as iron complexes and reagents like phenylsilane to promote the formation and reduction of intermediates .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve scalable and cost-effective processes. These methods may include hydrogenation, cyclization, and amination reactions . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-piperidin-1-yl)-acetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidine derivatives, while reduction can produce amine-functionalized piperidines .

Scientific Research Applications

(3-Amino-piperidin-1-yl)-acetic acid methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Medicine: It is explored as a potential therapeutic agent in drug discovery and development.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-piperidin-1-yl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert therapeutic effects .

Comparison with Similar Compounds

The following analysis compares (3-Amino-piperidin-1-yl)-acetic acid methyl ester with structurally related azetidine derivatives reported in the evidence, focusing on synthesis, structural features, and biological activities.

Structural Comparison

Key Observations :

- Ring Size : The target compound contains a piperidine ring (6-membered), while the compared derivatives feature azetidine (4-membered rings), which may influence conformational flexibility and receptor binding .

- Substituents: The azetidine derivatives (e.g., 23, 28) include aryl groups (e.g., 4-trifluoromethylphenyl) and acylated side chains, whereas the piperidine compound has a simpler amino-ester substitution.

Key Differences :

- Acylation steps (e.g., using benzoyl chloride) are critical for enhancing the bioactivity of azetidine derivatives but are absent in the piperidine compound’s synthesis .

Key Findings :

- Azetidine derivatives exhibit neuroprotective and enzyme inhibitory activities at low micromolar concentrations, validated in oxidative stress and Parkinson’s disease (PD) models .

- The piperidine compound lacks direct biological data in the evidence, limiting functional comparisons. However, its structural simplicity may offer advantages in synthetic accessibility and derivatization .

Physicochemical Properties

Biological Activity

(3-Amino-piperidin-1-yl)-acetic acid methyl ester, also known by its chemical name, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate neurotransmitter systems and exhibit enzyme inhibitory properties.

- Neurotransmitter Modulation : The compound has been investigated for its effects on gamma-aminobutyric acid (GABA) receptors. It enhances GABAergic activity, which is crucial for its potential use in treating anxiety and seizure disorders .

- Enzyme Inhibition : Studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis and degradation .

Biological Activity Overview

Case Studies and Experimental Data

- GABA Receptor Studies : A study utilizing Xenopus laevis oocytes demonstrated that the compound significantly enhances GABA-induced currents, indicating its role as a positive allosteric modulator . The efficacy was quantified with an EC50 value reflecting its potency in enhancing GABAergic signaling.

- Cancer Cell Lines : Research conducted on various cancer cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis in vitro. This suggests possible applications in cancer therapy, particularly for tumors that are sensitive to GABAergic modulation.

- Pharmacokinetics : Initial pharmacokinetic studies indicate that the compound is well absorbed with a favorable distribution profile, suggesting potential for oral bioavailability .

Potential Applications

Given its diverse biological activities, this compound may have several therapeutic applications:

- Anxiolytic and Anticonvulsant Therapy : Due to its action on GABA receptors, it could be developed as a treatment for anxiety disorders and epilepsy.

- Anticancer Agent : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.

- Neuroprotective Effects : By modulating neurotransmitter systems, it may offer neuroprotective benefits in neurodegenerative diseases.

Q & A

Basic Question: What are the common synthetic routes for (3-Amino-piperidin-1-yl)-acetic acid methyl ester, and what critical steps ensure high yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

- Protection/Deprotection : Amino groups are protected (e.g., with Boc groups) to prevent unwanted side reactions during subsequent steps .

- Nucleophilic Substitution : Reacting protected 3-amino-piperidine with haloacetic acid derivatives under controlled pH and temperature .

- Esterification : Methyl ester formation via acid-catalyzed reactions with methanol, requiring anhydrous conditions to avoid hydrolysis .

- Purification : Column chromatography or recrystallization is critical to isolate the product from by-products (e.g., unreacted intermediates) .

Optimization Tip : Monitor reaction progress using TLC or HPLC to adjust reaction times and minimize degradation .

Basic Question: How can researchers analytically characterize this compound to confirm structural integrity?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : H and C NMR to verify the piperidine ring, ester group, and amine functionality. For example, a singlet at ~3.6 ppm confirms the methyl ester .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., m/z 245.15 for the hydrochloride salt) .

- Infrared (IR) Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~3300 cm (N-H stretch) .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Question: How can conflicting toxicity data for piperidine derivatives be reconciled during safety assessments?

Methodological Answer:

Discrepancies in toxicity profiles (e.g., acute vs. delayed effects) may arise due to:

- Variability in Test Conditions : Differences in solvent systems, concentrations, or exposure routes (oral vs. dermal) .

- Metabolic Transformations : In vivo studies may reveal detoxification pathways not observed in vitro.

Resolution Strategy :- Conduct dose-response studies across multiple models (e.g., cell lines, rodents).

- Use computational tools (e.g., QSAR models) to predict toxicity based on structural analogs .

- Reference standardized protocols (e.g., OECD Guidelines) to ensure consistency .

Advanced Question: What experimental strategies mitigate racemization during the synthesis of chiral analogs of this compound?

Methodological Answer:

Racemization risks arise during nucleophilic substitutions or esterifications. Mitigation approaches include:

- Low-Temperature Reactions : Perform reactions below 0°C to reduce thermal energy-driven racemization .

- Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts) to retain stereochemistry .

- Protecting Group Selection : Bulky groups (e.g., tert-butyl) shield chiral centers from steric inversion .

- Monitoring via Polarimetry : Track optical rotation during synthesis to detect early racemization .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors during synthesis .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose via approved waste channels .

- Emergency Measures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Question: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

- pH Sensitivity : The ester group hydrolyzes under acidic/basic conditions. Use buffered solutions (pH 6–8) in biological assays to prevent degradation .

- Temperature Stability : Store at –20°C in anhydrous environments to avoid thermal decomposition .

- Kinetic Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to predict shelf life .

Advanced Question: What methodologies are employed to study the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Binding Assays : Radioligand displacement assays (e.g., using H-labeled ligands) to measure affinity (K) .

- Molecular Dynamics Simulations : Predict binding modes with target proteins (e.g., neurotransmitter receptors) .

- Enzyme Inhibition Studies : Monitor activity via spectrophotometry (e.g., IC determination for acetylcholinesterase) .

Basic Question: How can researchers design derivatives of this compound to enhance bioavailability or selectivity?

Methodological Answer:

- Ester-to-Amide Conversion : Replace the methyl ester with a tertiary amide to improve metabolic stability .

- Side-Chain Modifications : Introduce hydrophilic groups (e.g., hydroxyls) to enhance water solubility .

- Prodrug Strategies : Temporarily mask the amine group with cleavable protectors (e.g., carbamates) for targeted delivery .

Advanced Question: How can contradictory data on the compound’s environmental persistence be addressed in ecological risk assessments?

Methodological Answer:

- Fate Studies : Track degradation pathways (e.g., hydrolysis, microbial breakdown) under simulated environmental conditions .

- Partitioning Analysis : Measure log P values to predict bioaccumulation in aquatic vs. terrestrial systems .

- Cross-Validation : Compare lab data with field studies to account for real-world variables (e.g., UV exposure, soil composition) .

Basic Question: What steps ensure reproducibility when synthesizing this compound across different labs?

Methodological Answer:

- Detailed Protocols : Specify solvent grades, reaction times, and purification methods (e.g., “dry THF” vs. “THF”) .

- Quality Control : Share batch-specific HPLC/NMR data with collaborating labs to align purity standards .

- Standardized Reagents : Use certified starting materials (e.g., CAS-verified piperidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.